Cas no 2229689-05-6 (4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol)

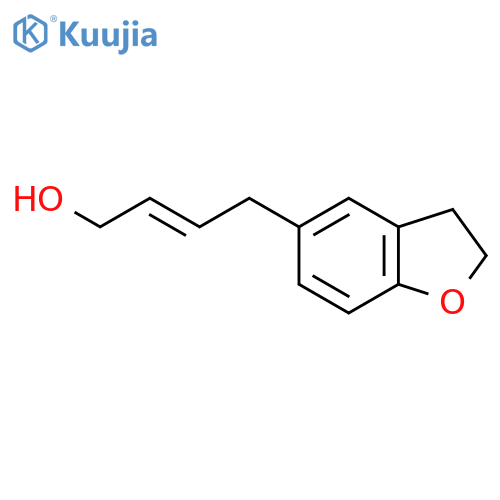

2229689-05-6 structure

商品名:4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol

- 2229689-05-6

- EN300-1809777

-

- インチ: 1S/C12H14O2/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h1-2,4-5,9,13H,3,6-8H2/b2-1+

- InChIKey: SHYUKVQJDOEMRS-OWOJBTEDSA-N

- ほほえんだ: O1CCC2C=C(C=CC1=2)C/C=C/CO

計算された属性

- せいみつぶんしりょう: 190.099379685g/mol

- どういたいしつりょう: 190.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1809777-1.0g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol |

2229689-05-6 | 1g |

$884.0 | 2023-06-03 | ||

| Enamine | EN300-1809777-1g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol |

2229689-05-6 | 1g |

$884.0 | 2023-09-19 | ||

| Enamine | EN300-1809777-10g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol |

2229689-05-6 | 10g |

$3807.0 | 2023-09-19 | ||

| Enamine | EN300-1809777-5g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol |

2229689-05-6 | 5g |

$2566.0 | 2023-09-19 | ||

| Enamine | EN300-1809777-0.5g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol |

2229689-05-6 | 0.5g |

$849.0 | 2023-09-19 | ||

| Enamine | EN300-1809777-0.05g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol |

2229689-05-6 | 0.05g |

$744.0 | 2023-09-19 | ||

| Enamine | EN300-1809777-0.1g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol |

2229689-05-6 | 0.1g |

$779.0 | 2023-09-19 | ||

| Enamine | EN300-1809777-2.5g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol |

2229689-05-6 | 2.5g |

$1735.0 | 2023-09-19 | ||

| Enamine | EN300-1809777-0.25g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol |

2229689-05-6 | 0.25g |

$814.0 | 2023-09-19 | ||

| Enamine | EN300-1809777-10.0g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol |

2229689-05-6 | 10g |

$3807.0 | 2023-06-03 |

4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

2229689-05-6 (4-(2,3-dihydro-1-benzofuran-5-yl)but-2-en-1-ol) 関連製品

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量